(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate is a chemical compound classified under heterocyclic compounds. It has a CAS number of 1932559-29-9 and a molecular formula of with a molecular weight of approximately 242.31 g/mol. This compound is characterized by its unique bicyclic structure, which includes both nitrogen and oxygen heteroatoms, making it of interest in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The synthesis of (4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate typically involves multi-step organic reactions. The methods may include:
Technical details regarding specific reaction conditions (temperature, solvent choice, and reaction times) are often proprietary but are crucial for optimizing yield and purity.
The molecular structure of (4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate features a bicyclic framework with the following characteristics:
The compound's structural representation can be visualized using its SMILES notation: CC(C)(C)OC(=O)N1CC[C@@H]2NCCO[C@H]2C1, which encapsulates its connectivity and stereochemistry .
(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate can participate in various chemical reactions due to its functional groups:
Each reaction type requires specific conditions to favor the desired pathway while minimizing side reactions.
Further research is necessary to elucidate the specific pathways involved in its biological effects.
The physical and chemical properties of (4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate include:
These properties are crucial for understanding the compound's behavior in various environments and applications.
(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate finds potential applications in:
The versatility of this compound highlights its significance in both academic research and industrial applications .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2